molecular formula C8H16O4 B14358331 Propyl (3-hydroxypropoxy)acetate CAS No. 90883-51-5

Propyl (3-hydroxypropoxy)acetate

Cat. No.: B14358331
CAS No.: 90883-51-5
M. Wt: 176.21 g/mol
InChI Key: ISUJZZVUPJOODV-UHFFFAOYSA-N
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Description

Propyl (3-hydroxypropoxy)acetate is a chemical compound of significant interest in analytical and environmental research. It is recognized as a potential metabolite of modern plasticizers, making it a critical reference standard for human biomonitoring studies . Researchers utilize this compound to identify and semi-quantify exposure levels in populations by analyzing urine samples, helping to understand the human uptake and metabolism of parent plasticizers . The analytical workflow typically involves techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for precise identification and measurement . This product is strictly for research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption. Please note: Specific data on the mechanism of action and broader applications for this exact compound are not fully established in the current scientific literature, representing an area for further investigation.

Properties

CAS No.

90883-51-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

propyl 2-(3-hydroxypropoxy)acetate

InChI

InChI=1S/C8H16O4/c1-2-5-12-8(10)7-11-6-3-4-9/h9H,2-7H2,1H3

InChI Key

ISUJZZVUPJOODV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COCCCO

Origin of Product

United States

Preparation Methods

Direct Esterification of (3-Hydroxypropoxy)acetic Acid

A foundational approach involves the direct esterification of (3-hydroxypropoxy)acetic acid with propanol. This method requires acid catalysis, typically sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for alcohol attack.

For example, in analogous syntheses, glacial acetic acid reacts with epichlorohydrin under anhydrous conditions catalyzed by FeCl₃ to form 3-chloro-2-hydroxy-1-propyl acetate. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, (3-hydroxypropoxy)acetic acid and propanol undergo reflux in toluene, yielding the target ester after azeotropic water removal. However, this route faces challenges in regioselectivity due to the diol’s two hydroxyl groups, necessitating protective group strategies for optimal yield.

Williamson Ether Synthesis

The Williamson ether synthesis offers a robust pathway for constructing the 3-hydroxypropoxy ether linkage. This method involves the reaction of sodium 3-hydroxypropoxide with 3-chloropropyl acetate. The alkoxide nucleophile displaces chloride, forming the ether bond.

Key considerations include:

  • Base selection : NaOH or KOH in polar aprotic solvents (e.g., DMF) enhances reaction rates.
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Post-reaction, aqueous workup and solvent distillation yield crude product, with further purification via vacuum distillation or column chromatography.

Multi-Step Synthesis with Protective Groups

Protection of Hydroxyl Groups

To mitigate undesired side reactions, protective groups stabilize hydroxyl moieties during synthesis. The US4395561A patent details the use of tetrahydropyran (THP) or ethyl vinyl ether to block secondary alcohols. For instance, 3-hydroxypropanol reacts with dihydropyran under acidic catalysis (pyridinium p-toluenesulfonate) to form a THP-protected intermediate. This strategy isolates the primary hydroxyl for selective etherification.

Reaction conditions :

  • Catalyst : 0.1–1.0 mol% pyridinium p-toluenesulfonate.
  • Solvent : Methylene chloride or THF.
  • Yield : >95% for protection steps in analogous syntheses.

Ether Formation and Deprotection

Following protection, the THP-blocked 3-hydroxypropanol undergoes etherification with 3-chloropropyl acetate. Subsequent hydrolysis with aqueous NaOH liberates the acetate, yielding 3-(3-hydroxypropoxy)propyl acetate after acidic deprotection (e.g., HCl in methanol).

Example protocol :

  • Etherification : THP-protected 3-hydroxypropanol + 3-chloropropyl acetate → 3-(3-THP-oxypropoxy)propyl acetate.
  • Hydrolysis : NaOH (2.0 M) at reflux removes the acetate group.
  • Deprotection : HCl/MeOH cleaves the THP group, yielding the final product.

Catalytic Methods and Reaction Optimization

Ferric Chloride-Catalyzed Esterification

FeCl₃ emerges as a cost-effective catalyst for esterification, as demonstrated in US4395561A. In the synthesis of 3-chloro-2-hydroxy-1-propyl acetate, FeCl₃ (0.5–1.0 wt%) enables >90% conversion at 60°C. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, FeCl₃ could catalyze the coupling of 3-hydroxypropoxyacetic acid and propanol, though competing etherification may require temperature modulation.

Acid-Catalyzed Transesterification

Transesterification of methyl (3-hydroxypropoxy)acetate with propanol, catalyzed by H₂SO₄ or Amberlyst-15, offers an alternative route. This method avoids direct handling of corrosive acids but demands rigorous water exclusion to prevent hydrolysis.

Kinetic data :

  • Temperature : 70–90°C.
  • Conversion : 80–85% after 6 hours.

Comparative Analysis of Synthesis Routes

Method Catalyst Temperature Yield Advantages Challenges
Direct esterification H₂SO₄ 100–110°C 65–70% Simplicity Low yield, side reactions
Williamson ether synthesis NaOH 60–80°C 75–80% High selectivity Requires anhydrous conditions
Protective group strategy Pyridinium p-TsOH 20–25°C 85–90% Excellent regiocontrol Multi-step, costly purification
FeCl₃-catalyzed FeCl₃ 60°C 70–75% Low cost, mild conditions Competing etherification

Industrial Production Considerations

Scalability hinges on optimizing catalyst recovery and minimizing waste. The Chinese patent CN106431926B highlights ethylene oxide hydroformylation as a green route to 3-hydroxypropionaldehyde, a potential precursor. Integrating this with esterification could streamline production.

Key industrial parameters :

  • Catalyst recycling : FeCl₃ and ion-exchange resins enable 5–7 reuse cycles.
  • Solvent recovery : Toluene and methylene chloride are distilled and reused, reducing costs.
  • Purity standards : Vacuum distillation (0.1–0.5 mmHg) achieves >98% purity for pharmaceutical applications.

Mechanism of Action

Comparison with Similar Compounds

n-Propyl Acetate

Structure : CH₃COOCH₂CH₂CH₃ (simpler ester lacking a hydroxypropoxy group).
Properties :

  • Molecular weight: 102.13 g/mol .
  • Boiling point: 214.9°F (101.6°C) at 760 mmHg .
  • Water solubility: 1.6 g/100 mL at 16°C .
  • Applications: Widely used as a solvent in coatings, inks, and wood lacquers due to its moderate polarity and volatility .

Key Differences :

  • Polarity : Propyl (3-hydroxypropoxy)acetate’s hydroxyl group increases polarity, likely improving water solubility compared to n-propyl acetate.
  • Molecular Weight : The additional 3-hydroxypropoxy group would increase molecular weight (~148–162 g/mol estimated), altering physical properties like boiling point and viscosity.

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Structure : Contains a phthalimide-derived substituent (1,3-dioxoisoindolin-2-yl) instead of hydroxypropoxy .
Properties :

  • Molecular weight: 247.24 g/mol (calculated).
  • Applications: Likely used in pharmaceuticals or agrochemicals due to the phthalimide group, which is common in bioactive molecules.

Key Differences :

  • Functionality : The phthalimide group introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic hydroxyl group in this compound.
  • Stability : The 1,3-dioxoisoindolinyl group may confer greater thermal stability but reduced biodegradability.

Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

Structure: Features a chloropropoxy group and cyanovinylamino substituent . Properties:

  • Reactivity: The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Applications: Likely a synthetic intermediate in drug discovery (e.g., kinase inhibitors).

Key Differences :

  • Substituent Effects : Chlorine vs. hydroxyl group alters solubility (lower water solubility for chloro derivatives) and toxicity profile.

Data Table: Comparative Analysis

Property This compound* n-Propyl Acetate Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate Methyl 4-(3-chloropropoxy)-...
Molecular Formula C₈H₁₄O₅ (estimated) C₅H₁₀O₂ C₁₃H₁₃NO₄ C₁₅H₁₆ClN₂O₄
Molecular Weight (g/mol) ~162 (estimated) 102.13 247.24 335.75
Key Functional Groups Acetate, hydroxypropoxy Acetate Phthalimide, acetate Chloropropoxy, cyanovinylamino
Water Solubility Moderate (estimated) 1.6 g/100 mL Low Low
Applications Biodegradable solvents, pharma Industrial solvents Pharmaceuticals Drug synthesis intermediates

*Estimated values based on structural analogs.

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